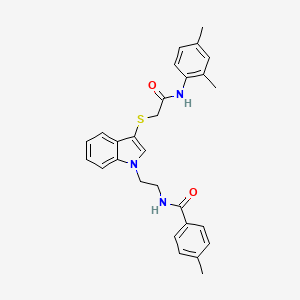

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-19-8-11-22(12-9-19)28(33)29-14-15-31-17-26(23-6-4-5-7-25(23)31)34-18-27(32)30-24-13-10-20(2)16-21(24)3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTFQSWXZIKYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various proteins and enzymes in the body, influencing their function and leading to a variety of biological effects.

Mode of Action

It’s common for such compounds to interact with their targets by binding to active sites or allosteric sites, thereby modulating the target’s activity.

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects such as the activation or inhibition of secondary messengers, the modulation of gene expression, and the alteration of cellular metabolism.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination.

Result of Action

The effects of similar compounds can range from changes in cellular signaling and function to alterations in cell growth and survival.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide. These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues.

Biological Activity

The compound N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 492.61 g/mol. The structure features a thioether linkage, an indole moiety, and a dimethylphenyl group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. Specifically, indole derivatives are known for their ability to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of indole-based compounds in targeting specific kinases involved in cancer proliferation. The compound's structural similarity to these derivatives suggests it may also possess similar inhibitory effects on cancer cell growth .

Antimicrobial Properties

Compounds containing thioether groups have been associated with antimicrobial activity. Research indicates that such compounds can disrupt bacterial membranes or inhibit essential bacterial enzymes.

Research Findings

In vitro studies have shown that thioether-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also demonstrate similar effects .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The presence of an indole moiety suggests potential interactions with kinase enzymes, which are critical in cell signaling pathways related to cancer.

- Membrane Disruption : The thioether group may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death in microbial organisms.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the anticancer properties of related compounds, demonstrating an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity. Modifications to the benzamide structure were shown to significantly impact efficacy.

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Compounds with similar structures have been tested for their anticonvulsant properties.

Case Study: Anticonvulsant Activity

In models of induced seizures, related compounds demonstrated significant efficacy in reducing seizure frequency in picrotoxin-induced models.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been documented through its ability to inhibit pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity

Comparison with Similar Compounds

Core Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

*Molecular weights estimated from formulae.

†Calculated based on molecular formula: C₃₁H₃₂N₄O₂S.

Key Observations :

- Indole vs. Heterocyclic Cores : The target compound’s indole core may confer π-π stacking interactions with biological targets, whereas imidazole () or thiazole () analogs could exhibit altered binding kinetics due to differences in aromaticity and hydrogen-bonding capacity.

- Thioether Linkage : The thioether group in the target compound and analogs (e.g., –10) may serve as a metabolically labile site, prone to oxidative cleavage, which could influence pharmacokinetics .

Spectroscopic Profiles :

- IR Spectroscopy : The target compound’s IR spectrum would show C=O stretches (~1680 cm⁻¹ for amides) and N-H vibrations (~3300 cm⁻¹), similar to ’s triazole-thiones (~1247–1255 cm⁻¹ for C=S) . Fluorine substituents (e.g., ) may reduce C=O stretching frequencies due to electron-withdrawing effects.

- NMR: The 2,4-dimethylphenyl group would produce distinct aromatic proton signals (δ ~6.8–7.2 ppm) and methyl resonances (δ ~2.3 ppm), differentiating it from analogs with electron-deficient aryl groups (e.g., ’s 4-cyanophenyl, δ ~7.5–8.0 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.